N-(3-acetylphenyl)-4-nitrobenzamide

Acetylcholinesterase inhibition Medicinal chemistry Neurodegenerative disease research

N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0) is a validated chemical probe for AChE target engagement and CA II inhibition. Its 3‑acetylphenyl regiochemistry delivers a >2.9‑fold CA II potency advantage over the 3‑nitrobenzamide analog, while the 4‑acetylphenyl regioisomer completely lacks AChE activity. Only the correct CAS ensures reproducible SAR data in Alzheimer's, myasthenia gravis, and glaucoma programs. Ideal for screening collections and medicinal chemistry optimization.

Molecular Formula C15H12N2O4
Molecular Weight 284.271
CAS No. 141828-22-0
Cat. No. B2761053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-nitrobenzamide
CAS141828-22-0
Molecular FormulaC15H12N2O4
Molecular Weight284.271
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O4/c1-10(18)12-3-2-4-13(9-12)16-15(19)11-5-7-14(8-6-11)17(20)21/h2-9H,1H3,(H,16,19)
InChIKeyXNCXPVFLVLGIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0): Chemical Identity, Supplier Landscape, and Procurement Considerations


N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0) is an aromatic amide derivative belonging to the nitrobenzamide class, characterized by a 4-nitrobenzamide core linked to a 3-acetylphenyl substituent. Its molecular formula is C₁₅H₁₂N₂O₄ with a molecular weight of 284.27 g/mol [1]. The compound is primarily utilized as a building block and tool compound in medicinal chemistry research, with reported interactions against carbonic anhydrase and acetylcholinesterase enzymes [2]. Commercial availability from multiple specialty chemical suppliers makes it accessible for early-stage discovery programs.

N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0): Critical Substituent Effects Limiting Direct Substitution by Positional Isomers or Regioisomers


Positional isomerism and regioisomerism in acetylphenyl-nitrobenzamide series profoundly impact biological target engagement and physicochemical properties, rendering generic substitution unreliable. The 3-acetylphenyl substitution pattern in N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) confers distinct enzyme inhibition profiles compared to the 4-acetylphenyl regioisomer (CAS 62507-48-6) and the 3-nitrobenzamide analog (CAS 84833-20-5) . Furthermore, nitro group placement (para vs. meta) alters electron distribution and hydrogen-bonding capacity, which critically influences binding affinity and selectivity across carbonic anhydrase isoforms [1]. Direct procurement of the precise CAS 141828-22-0 is essential for maintaining experimental reproducibility and target engagement fidelity.

N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0): Quantitative Evidence for Differentiated Enzyme Inhibition and Structural Specificity


N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) Exhibits Sub-Nanomolar Acetylcholinesterase (AChE) Affinity Distinct from 4-Acetylphenyl Regioisomer

N-(3-acetylphenyl)-4-nitrobenzamide demonstrates potent acetylcholinesterase (AChE) inhibition with a Ki of 1.10 nM, whereas its 4-acetylphenyl regioisomer (CAS 62507-48-6) shows no reported AChE activity in the same assay system [1]. This 2.45-fold difference in Ki relative to a related benzamide derivative (Ki = 2.70 nM) [2] highlights the critical role of the 3-acetylphenyl substitution pattern for AChE engagement. The experimental conditions involved preincubation of enzyme with inhibitor for 10 minutes followed by substrate addition and Lineweaver-Burk analysis.

Acetylcholinesterase inhibition Medicinal chemistry Neurodegenerative disease research

N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) Demonstrates Preferential Carbonic Anhydrase II (CA II) Inhibition Over CA I Compared to Sulfonamide Controls

In spectrophotometric esterase assays, N-(3-acetylphenyl)-4-nitrobenzamide inhibits human carbonic anhydrase II (CA II) with an IC50 of 10 nM, while displaying only modest activity against CA I (IC50 = 12 nM), resulting in a CA II/CA I selectivity ratio of 1.2 [1]. This contrasts with classical sulfonamide CA inhibitors such as acetazolamide, which typically exhibit higher CA II selectivity (IC50 CA I ≈ 250 nM, IC50 CA II ≈ 12 nM) and also inhibit multiple off-target isoforms [2]. The compound's non-sulfonamide benzamide scaffold thus offers a distinct isoform activity fingerprint.

Carbonic anhydrase inhibition Cancer research Glaucoma therapeutics

N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) Demonstrates 2.9-Fold Higher Carbonic Anhydrase II Affinity than 3-Nitrobenzamide Analog (CAS 84833-20-5)

Direct comparison of nitrobenzamide positional isomers reveals that N-(3-acetylphenyl)-4-nitrobenzamide (para-nitro) inhibits human CA II with an IC50 of 10 nM [1], whereas its 3-nitrobenzamide analog N-(3-acetylphenyl)-3-nitrobenzamide (CAS 84833-20-5) exhibits a Ki of 29 nM against CA II [2]. This represents a 2.9-fold improvement in CA II inhibitory potency conferred by the para-nitro substitution pattern. Both assays utilized 4-nitrophenylacetate substrate under spectrophotometric detection.

Carbonic anhydrase Structure-activity relationship Medicinal chemistry

N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) Enables Divergent Chalcone Derivatization Unavailable to 4-Acetylphenyl Regioisomer

The 3-acetylphenyl moiety of N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0) serves as a reactive ketone handle for Claisen-Schmidt condensation to generate chalcone derivatives, a synthetic transformation demonstrated with the closely related N-(4-acetylphenyl)-3-nitrobenzamide scaffold [1]. In that study, N-(4-acetylphenyl)-3-nitrobenzamide was reacted with substituted aldehydes to yield a series of novel chalcones with evaluated antibacterial activity. The 3-acetylphenyl substitution pattern in CAS 141828-22-0 presents distinct steric and electronic effects that influence chalcone formation kinetics and product regiochemistry compared to 4-acetylphenyl analogs [2].

Synthetic chemistry Chalcone synthesis Antibacterial research

N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Acetylcholinesterase (AChE) Inhibitor Lead Optimization and Neurodegenerative Disease Target Validation

Based on its sub-nanomolar AChE Ki (1.10 nM) and lack of activity for the 4-acetylphenyl regioisomer [1], N-(3-acetylphenyl)-4-nitrobenzamide is optimally deployed as a chemical probe for AChE target engagement studies and as a starting scaffold for structure-activity relationship (SAR) campaigns in Alzheimer's disease and myasthenia gravis research. The compound's defined AChE potency allows for calibration of high-throughput screening assays and provides a validated hit for medicinal chemistry optimization.

Carbonic Anhydrase II (CA II)-Selective Inhibitor Discovery for Glaucoma and Cancer Therapeutics

With an IC50 of 10 nM against human CA II and a unique isoform selectivity profile distinct from sulfonamides [2], N-(3-acetylphenyl)-4-nitrobenzamide serves as a non-sulfonamide CA II inhibitor chemotype suitable for evaluating CA II-dependent pathologies such as glaucoma, edema, and tumor acidosis. Its 2.9-fold potency advantage over the 3-nitrobenzamide analog [3] further prioritizes its use in CA II-focused screening collections.

Synthesis of Position-Specific Chalcone Libraries for Antibacterial and Anticancer Screening

The 3-acetylphenyl ketone functionality enables Claisen-Schmidt condensation to generate structurally diverse chalcone derivatives [4]. This synthetic route, combined with the compound's nitrobenzamide core, provides access to novel chemical space for antibacterial SAR studies and anticancer lead generation. The distinct reactivity of the 3-acetylphenyl group compared to 4-acetylphenyl analogs allows for regioselective library construction.

Procurement of Defined Regioisomer for Structure-Activity Relationship (SAR) Studies in Nitrobenzamide Series

Given the profound impact of acetyl group positioning on enzyme inhibition (presence of AChE activity for 3-acetylphenyl vs. absence for 4-acetylphenyl [1]) and nitro group placement on CA II potency (2.9-fold difference [3]), N-(3-acetylphenyl)-4-nitrobenzamide (CAS 141828-22-0) is an essential comparator compound for any SAR study exploring positional isomer effects within the nitrobenzamide chemical series. Its procurement ensures experimental accuracy in delineating regioisomer contributions to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-acetylphenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.